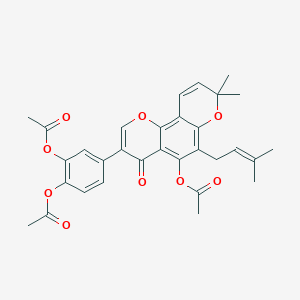

Pomiferin, triacetate

説明

Pomiferin, triacetate, also known as this compound, is a useful research compound. Its molecular formula is C31H30O9 and its molecular weight is 546.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Properties

Pomiferin triacetate has shown promising results in various cancer models:

- In vitro Studies : Research indicates that pomiferin triacetate exhibits cytotoxic effects against multiple human cancer cell lines, including lung (A549), cervical (HeLa), and breast cancer cells. The compound's growth-inhibitory effects are attributed to its ability to induce apoptosis and inhibit histone deacetylases .

- Case Studies : A notable case documented the potential anticancer effects of pomiferin in a patient with nonmelanoma skin cancer who experienced tumor regression after consuming supplements containing hedge apple extract, which is rich in pomiferin .

Anti-Inflammatory Effects

Beyond its anticancer properties, pomiferin triacetate has been investigated for its anti-inflammatory effects:

- Acute Respiratory Distress Syndrome : In a study involving lipopolysaccharide-induced inflammation in mice, treatment with pomiferin significantly reduced lung injury and improved pulmonary function. The compound inhibited inflammation and oxidative stress by blocking the AKT/Foxo1 signaling pathway .

- Neuroinflammation : Pomiferin has also been shown to exert antineuroinflammatory effects by activating the Akt/Nrf2 pathway and inhibiting the NF-κB pathway. This suggests a potential role for pomiferin in treating neurodegenerative diseases characterized by inflammation .

Data Table: Summary of Research Findings on Pomiferin Triacetate

| Study Type | Cell Line/Model | Effect Observed | Mechanism |

|---|---|---|---|

| In vitro | A549 (lung carcinoma) | Cytotoxicity | Induction of apoptosis, inhibition of histone deacetylases |

| In vitro | HeLa (cervical carcinoma) | Cytotoxicity | Induction of apoptosis |

| Case Study | Nonmelanoma skin cancer | Tumor regression | Potential anticancer properties from dietary intake |

| In vivo | Mice (ARDS model) | Improved lung function | Inhibition of AKT/Foxo1 signaling pathway |

| In vitro | RAW264.7 macrophages | Reduced inflammation | Activation of Akt/Nrf2 pathway |

化学反応の分析

Pomiferin Triacetate as an mTOR Inhibitor

Pomiferin triacetate has been identified as a potent stabilizer of the tumor suppressor programmed cell death 4 (Pdcd4) . It functions as a general inhibitor of the PI3K-Akt-mTOR-p70 S6K cascade, impacting the pathway downstream of Akt but upstream of p70 S6K . Pomiferin triacetate directly inhibits mTOR kinase activity against both mTOR complexes 1 and 2 .

In vitro mTOR kinase assays demonstrate that pomiferin triacetate inhibits mTOR in a dose-dependent manner, with an IC50 of 6.2 µM . Molecular docking studies suggest that pomiferin triacetate interacts with the catalytic site of mTOR . Pomiferin triacetate shows high selectivity for mTOR compared to a panel of 17 lipid and 50 protein kinases . As a consequence of mTOR inhibition, pomiferin triacetate efficiently attenuates translation .

Impact on Kinase Activity

Pomiferin triacetate's effects on various kinases have been studied. The results of these studies are summarized in the tables below .

Lipid Kinase Activity

The following table shows the impact of pomiferin triacetate on a panel of 17 lipid kinases :

| Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |

|---|---|---|

| CHKα | 98 ± 6 | 100 ± 0 |

| CHKβ | 102 ± 2 | 102 ± 4 |

| DGKβ | 104 ± 8 | 92 ± 13 |

| DGKγ | 102 ± 9 | 94 ± 20 |

| DGKζ | 120 ± 1 | 103 ± 2 |

| PI3Kα | 99 ± 1 | 91 ± 5 |

| PI3Kα E542K | 65 ± 2 | 46 ± 1 |

| PI3Kα E545K | 53 ± 1 | 38 ± 5 |

| PI3Kβ | 98 ± 5 | 97 ± 2 |

| PI3Kδ | 109 ± 3 | 98 ± 8 |

| PI3Kγ | 70 ± 0 | 70 ± 3 |

| PI4K2α | 90 ± 5 | 85 ± 6 |

| PIK4Cα | 102 ± 7 | 102 ± 10 |

| PIK4Cβ | 106 ± 7 | 94 ± 1 |

| PIP5K2α | 73 ± 0 | 75 ± 1 |

| SPHK1 | 85 ± 6 | 78 ± 2 |

| SPHK2 | 89 ± 1 | 84 ± 3 |

Numbers represent percent of kinase activity remaining relative to the DMSO-treated control ± SD .

Protein Kinase Activity

The following table shows the impact of pomiferin triacetate on a panel of 50 protein kinases :

| Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) | Kinase | Pomiferin triacetate (5 µM) | Pomiferin triacetate (10 µM) |

|---|---|---|---|---|---|

| AMPK (hum) | 86 ± 1 | 79 ± 6 | NEK6 | 100 ± 2 | 104 ± 5 |

| Aurora B | 93 ± 7 | 79 ± 2 | p38α MAPK | 105 ± 2 | 94 ± 2 |

| BTK | 97 ± 2 | 88 ± 8 | PAK4 | 88 ± 9 | 98 ± 2 |

| CAMKKβ | 132 ± 0 | 129 ± 5 | PDK1 | 87 ± 1 | 82 ± 1 |

| CAMK1 | 107 ± 1 | 88 ± 1 | PIM1 | 95 ± 1 | 100 ± 2 |

| CHK2 | 72 ± 3 | 70 ± 0 | PKA | 99 ± 0 | 98 ± 7 |

| CK1δ | 99 ± 7 | 85 ± 5 | PKBα | 102 ± 1 | 92 ± 1 |

| CK2 | 110 ± 1 | 103 ± 1 | PKCα | 122 ± 1 | 109 ± 5 |

| DYRK1A | 92 ± 1 | 74 ± 1 | PKD1 | 98 ± 1 | 102 ± 5 |

| EFK2 | 113 ± 2 | 98 ± 3 | PLK1 | 124 ± 2 | 96 ± 1 |

| EPH-A2 | 102 ± 3 | 93 ± 6 | PRK2 | 98 ± 8 | 82 ± 8 |

| GSK3β | 96 ± 8 | 87 ± 2 | RIPK2 | 100 ± 1 | 87 ± 2 |

| HER4 | 108 ± 5 | 95 ± 4 | ROCK 2 | 78 ± 1 | 69 ± 2 |

| HIPK2 | 91 ± 1 | 95 ± 1 | RSK1 | 92 ± 0 | 95 ± 0 |

| IGF-1R | 103 ± 1 | 93 ± 1 | SGK1 | 93 ± 6 | 86 ± 1 |

| IRAK4 | 90 ± 1 | 90 ± 1 | S6K1 | 89 ± 0 | 99 ± 4 |

| JAK2 | 117 ± 8 | 106 ± 2 | SmMLCK | 94 ± 3 | 89 ± 2 |

| JNK1 | 84 ± 5 | 82 ± 5 | SRPK1 | 102 ± 0 | 95 ± 3 |

| Lck | 93 ± 2 | 71 ± 3 | Src | 99 ± 3 | 88 ± 1 |

| LKB1 | 110 ± 7 | 95 ± 2 | SYK | 81 ± 2 | 79 ± 4 |

| MARK3 | 95 ± 1 | 81 ± 3 | TAK1 | 107 ± 3 | 93 ± 2 |

| MKK1 | 92 ± 6 | 77 ± 1 | TBK1 | 112 ± 2 | 92 ± 1 |

| MLK3 | 97 ± 6 | 91 ± 3 | TrkA | 88 ± 0 | 76 ± 5 |

| MSK1 | 105 ± 4 | 99 ± 4 | TTK | 80 ± 1 | 83 ± 2 |

| MST2 | 69 ± 2 | 76 ± 1 | VEGFR1 | 86 ± 6 | 81 ± 1 |

Numbers represent percent of kinase activity remaining relative to the control ± SD .

Effects on Protein Translation

Pomiferin triacetate impairs protein translation due to its mTOR inhibitory activity . Polysome profiling showed that treatment with pomiferin triacetate resulted in a shift from polysomal to sub-polysomal fractions, indicating reduced protein synthesis .

Other Potential Activities

Non-acetylated pomiferin has antioxidant, antimicrobial, and histone deacetylase (HDAC) inhibitory properties and may exert anti-proliferative effects in tumor cells . Pomiferin can regulate oxidative stress and the release of reactive oxygen species (ROS) . It can also mediate downstream reactions by phosphorylation of a series of intracellular proteins that regulate cell survival, growth, proliferation, cell migration, and angiogenesis . Isopomiferin, a related compound, can induce cell death and trigger apoptosis .

特性

IUPAC Name |

[2-acetyloxy-4-[5-acetyloxy-8,8-dimethyl-6-(3-methylbut-2-enyl)-4-oxopyrano[2,3-h]chromen-3-yl]phenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O9/c1-16(2)8-10-21-28-22(12-13-31(6,7)40-28)29-26(30(21)39-19(5)34)27(35)23(15-36-29)20-9-11-24(37-17(3)32)25(14-20)38-18(4)33/h8-9,11-15H,10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPZRPSXMUHEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1OC(=O)C)C(=O)C(=CO3)C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969451 | |

| Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5436-25-9 | |

| Record name | 4H,8H-Benzo[1,2-b:3,4-b′]dipyran-4-one, 5-(acetyloxy)-3-[3,4-bis(acetyloxy)phenyl]-8,8-dimethyl-6-(3-methyl-2-butenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5436-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | POMIFERIN, TRIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[5-(Acetyloxy)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4-oxo-4H,8H-benzo[1,2-b:3,4-b']dipyran-3-yl]-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。